MGAT2 Inhibitory Potency: N-Phenylindoline-5-sulfonamide Derivative 10b Versus N-Phenylbenzenesulfonamide Derivative 1
The N-phenylindoline-5-sulfonamide scaffold demonstrated substantially enhanced MGAT2 inhibitory potency compared to the acyclic N-phenylbenzenesulfonamide starting point. Derivative 10b containing the indoline-5-sulfonamide bicyclic core achieved an IC50 of 1.0 nM, representing a marked improvement over the initial N-phenylbenzenesulfonamide derivative 1 which exhibited only moderate potency [1]. This potency enhancement was achieved by shifting the hydrophobic group to an adjacent position followed by introduction of the bicyclic central core to restrict substituent orientation [1].
| Evidence Dimension | MGAT2 inhibitory activity (IC50) |
|---|---|
| Target Compound Data | 1.0 nM (N-phenylindoline-5-sulfonamide derivative 10b) |
| Comparator Or Baseline | Moderate potency only (N-phenylbenzenesulfonamide derivative 1; exact IC50 not reported but characterized as moderate versus 1.0 nM achieved with indoline scaffold) |
| Quantified Difference | Marked improvement from moderate potency to 1.0 nM IC50 |
| Conditions | In vitro human MGAT2 enzyme inhibition assay |
Why This Matters
This quantitative difference demonstrates that the indoline-5-sulfonamide bicyclic core is not interchangeable with simpler benzenesulfonamide scaffolds, with the constrained geometry directly enabling nanomolar target engagement.
- [1] Sato K, Takahagi H, Kubo O, Hidaka K, Yoshikawa T, Kamaura M, Nakakariya M, Amano N, Adachi R, Maki T, Take K, Takekawa S, Kitazaki T, Maekawa T. Discovery of a novel series of N-phenylindoline-5-sulfonamide derivatives as potent, selective, and orally bioavailable acyl CoA:monoacylglycerol acyltransferase-2 inhibitors. J Med Chem. 2015;58(9):3892-3909. View Source
